(E)-9-Tetradecen-1-ol acetate

Beschreibung

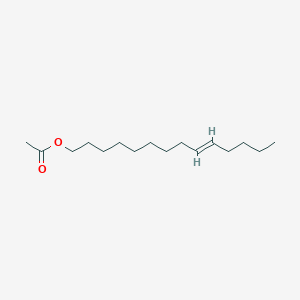

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(E)-tetradec-9-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPBOEBNDHAAQH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014841 | |

| Record name | (E)-9-Tetradecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23192-82-7, 61319-25-3 | |

| Record name | (E)-9-Tetradecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23192-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Tetradecen-1-ol, 1-acetate, (9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023192827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecen-1-ol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061319253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecen-1-ol, 1-acetate, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-9-Tetradecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Tetradecen-1-ol, acetate, (9E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

discovery of (E)-9-Tetradecen-1-ol acetate as a pheromone

An In-depth Technical Guide to the Discovery, Analysis, and Application of (E)-9-Tetradecen-1-ol Acetate as a Pheromone

Abstract

(E)-9-Tetradecen-1-ol acetate is a vital semiochemical that functions as a sex pheromone for numerous insect species, particularly within the Lepidoptera order.[1] Its discovery and synthesis have been pivotal in developing species-specific, environmentally benign pest management strategies. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the interdisciplinary workflow from initial bioassays and chemical identification to stereoselective synthesis and field application. We will explore the causality behind key experimental choices, present detailed protocols for core methodologies such as Electroantennography (EAG) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the neuroendocrine control of its biosynthesis. The objective is to furnish a document that is not only a procedural guide but also a self-validating framework for the study of this and other critical insect pheromones.

Introduction: The Significance of Chemical Communication

In the intricate world of insect ecology, chemical signals are a primary mode of communication, mediating behaviors crucial for survival and reproduction. Pheromones, substances secreted by an individual that elicit a specific reaction in another individual of the same species, are paramount among these signals.[2] (E)-9-Tetradecen-1-ol acetate, a C16 acetate ester, is a prominent example, serving as a powerful sex attractant for males of various moth species.[1][3] The precise structure, particularly the trans configuration of the double bond at the ninth carbon, is critical for its biological activity.[1]

The utility of this compound extends beyond basic research into practical applications for integrated pest management (IPM). By harnessing the natural communication system of a target pest, strategies like population monitoring and mating disruption can be deployed, significantly reducing the reliance on broad-spectrum insecticides.[4][5] This guide elucidates the scientific journey of (E)-9-Tetradecen-1-ol acetate, from a behavioral cue to a valuable tool in modern agriculture.

The Discovery Pathway: From Behavioral Observation to Bioassay

The path to identifying a new pheromone component invariably begins with the observation of a distinct, repeatable behavior—in this case, the attraction of male moths to virgin females. Quantifying this attraction requires robust bioassays that can screen for and confirm biological activity.

Electroantennography (EAG): A Window into Olfactory Perception

EAG is an indispensable high-throughput screening tool that measures the summated electrical potential changes from an insect's antenna in response to an olfactory stimulus.[6][7] It provides a rapid assessment of which compounds in a complex mixture are detected by the insect's olfactory receptor neurons, effectively narrowing the field of candidates for more time-consuming behavioral assays.

The principle behind EAG is that the binding of odorant molecules to receptors on the antennal sensilla causes a depolarization of the neuronal membrane. The collective voltage drop across many responding neurons is measured by placing electrodes at the base and tip of an excised antenna.[7] A significant EAG response to a specific compound is a strong indicator of its potential biological relevance.

Detailed Protocol: Electroantennography (EAG) Screening

-

Antenna Preparation:

-

Stimulus Preparation:

-

Prepare serial dilutions of the candidate compound (e.g., (E)-9-Tetradecen-1-ol acetate) in a high-purity solvent like pentane or hexane.

-

Pipette a known volume (e.g., 10 µL) of each dilution onto a small filter paper disc and allow the solvent to evaporate for 2 minutes.[9]

-

Prepare a solvent-only disc as a negative control and a known active compound (if available) as a positive control to validate the responsiveness of the antennal preparation.[9]

-

-

Stimulus Delivery and Data Acquisition:

-

Place the filter paper disc inside a Pasteur pipette, which is then connected to a stimulus delivery system.

-

Deliver a purified, humidified air stream continuously over the antenna.

-

Inject a controlled puff of air (e.g., 0.5 seconds) through the pipette, carrying the volatile stimulus over the antenna.[7]

-

The resulting change in electrical potential is amplified and recorded by specialized software. The peak amplitude of the depolarization (in millivolts) is the primary data point.[7]

-

-

Data Analysis:

-

Measure the peak amplitude of the response to each stimulus.

-

Subtract the average response to the solvent control to normalize the data.

-

Plot the dose-response curve to determine the sensitivity of the antenna to the compound.

-

Table 1: Representative EAG Response Data

| Compound Tested | Concentration (µg on disc) | Mean EAG Response (mV) ± SE (n=10) |

| Solvent Control (Hexane) | 0 | 0.1 ± 0.05 |

| (E)-9-Tetradecen-1-ol acetate | 1 | 1.2 ± 0.2 |

| (Z)-9-Tetradecen-1-ol acetate | 1 | 0.3 ± 0.1 |

| (E)-9-Tetradecen-1-ol | 1 | 0.8 ± 0.15 |

| Positive Control | 1 | 1.5 ± 0.2 |

The causality behind this protocol is clear: by systematically presenting compounds to the primary olfactory organ and measuring a direct physiological response, we can efficiently identify the most likely candidates for behavioral activity. The inclusion of controls ensures the system is self-validating; a response to the positive control confirms the antenna is viable, while a minimal response to the solvent control establishes a clear baseline.

Chemical Identification: The Role of Chromatography and Spectrometry

Once EAG has identified active fractions from a gland extract, the next critical phase is to determine their precise chemical structures. This is primarily accomplished using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Pheromone Gland Extraction and GC-MS Analysis

Pheromones are typically produced in minute quantities (picograms to nanograms) within specialized glands. For analysis, these glands are excised from calling virgin females and extracted with a non-polar solvent.

Gas chromatography is the ideal technique for separating the volatile, often structurally similar, components within this extract.[10][11] As the separated compounds elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that can be used to elucidate the structure and identify the compound.[12]

Detailed Protocol: GC-MS Analysis of Pheromone Extract

-

Sample Preparation:

-

Dissect the pheromone glands from 5-10 virgin female moths during their peak calling period (typically the scotophase or dark phase).[1]

-

Immerse the glands in a small volume (e.g., 50 µL) of GC-grade hexane for 30 minutes.

-

Carefully remove the glands and concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

GC-MS Instrumentation and Conditions:

-

Injector: Use a splitless injection mode to maximize the transfer of the low-concentration analytes onto the column.

-

Column: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-23) suitable for separating fatty acid derivatives.[13]

-

Oven Program: A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes. This gradient ensures separation of compounds with different volatilities.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.[12]

-

-

Compound Identification:

-

Compare the retention time of the unknown peak with that of an authentic synthetic standard of (E)-9-Tetradecen-1-ol acetate.[13]

-

Compare the mass spectrum of the unknown peak with the library spectrum and the spectrum of the synthetic standard. Key fragments for acetate esters include the loss of acetic acid (M-60) and the acylium ion at m/z 43 (CH₃CO⁺).

-

To confirm the position of the double bond, a derivatization reaction, such as epoxidation followed by ring-opening or ozonolysis, can be performed on the extract. The resulting products are then analyzed by GC-MS, and their structures reveal the original location of the unsaturation. The stereochemistry (E vs. Z) is often confirmed by comparing the retention times on different polarity GC columns and by bioassays, as insects typically show high stereospecificity.[13]

Visualization: Pheromone Identification Workflow

The following diagram illustrates the logical flow from insect to identified compound.

Caption: A workflow diagram illustrating the key stages in pheromone identification.

Stereoselective Synthesis: Crafting the Active Isomer

Natural pheromone blends are often a specific ratio of geometric isomers. Biological activity is frequently dependent on the correct isomer, and in some cases, the "wrong" isomer can act as a behavioral antagonist.[14] Therefore, the chemical synthesis of (E)-9-Tetradecen-1-ol acetate must be stereoselective, producing the E (trans) isomer with high purity.

Various synthetic strategies can be employed. The Wittig reaction is a classic method for forming carbon-carbon double bonds, though salt-free conditions are often needed to favor one isomer over the other.[15] Other modern methods, such as cross-coupling reactions or alkyne reductions using specific catalysts, can provide excellent stereoselectivity. For example, the reduction of a 9-tetradecyn-1-ol precursor using sodium in liquid ammonia typically yields the desired E-alkene, which can then be acetylated to form the final product.

Neurobiology and Application in Pest Management

Neuroendocrine Control of Biosynthesis

The production of (E)-9-Tetradecen-1-ol acetate is not continuous; it is a highly regulated process. In many moths, biosynthesis is initiated by the Pheromone Biosynthesis-Activating Neuropeptide (PBAN).[1] This neurohormone is released from the subesophageal ganglion into the hemolymph, typically during the dark phase of the photoperiod. PBAN then binds to G-protein coupled receptors on the pheromone gland cells, activating a signaling cascade that leads to the enzymatic steps of pheromone production, including desaturation and acetylation.[1]

Visualization: PBAN Signaling Pathway

Caption: Simplified diagram of the PBAN signaling cascade in a pheromone gland cell.

Applications in Integrated Pest Management (IPM)

The synthetic pheromone is a cornerstone of modern IPM programs for relevant pests.

-

Monitoring: Traps baited with a lure containing (E)-9-Tetradecen-1-ol acetate are used to monitor pest populations. The number of males caught indicates the pest pressure and helps growers decide if and when other control measures are necessary.[16]

-

Mating Disruption (MD): This technique involves permeating an area (like an orchard or field) with a high concentration of the synthetic pheromone. This makes it virtually impossible for males to locate the natural pheromone plumes of calling females, thus disrupting mating and suppressing the next generation of the pest.[4] This method is highly specific to the target pest and has minimal impact on non-target organisms.

Future Directions and Conclusion

While the discovery and application of (E)-9-Tetradecen-1-ol acetate represent a major success in chemical ecology, research continues. A key area of development is the bioproduction of pheromones using engineered microorganisms, such as yeast.[17] This "green chemistry" approach offers a potentially more sustainable and cost-effective alternative to traditional chemical synthesis, which can produce hazardous byproducts.[17]

References

- Liu T, Li Z, Wang L, Liang G. Studies on the Insect Sex Pheromones(Ⅴ)——The Synthesis of the Housefly Sex Attractant Z-9-Tricosene. Chemical Journal of Chinese Universities. 1988;9(5):522.

- Moiseenkov AM, Schaub B, Margot C, Schlosser M. A new stereoselective synthesis of (Z)-9-tricosene, the sex attractant of the common housefly. Tetrahedron Letters. 1985;26(3):305-306.

- BenchChem. Application Notes and Protocols for Electroantennography (EAG) in Pheromone Response Testing. BenchChem. Published November 2025.

- Smolecule. (E)-9-Tetradecen-1-ol acetate | 23192-82-7. Smolecule. Published April 14, 2024.

- BenchChem. A Comparative Guide to Electroantennography (EAG) and Behavioral Assays for Pheromone Activity. BenchChem. Published 2025.

- Schaub B, Moiseenkov AM, Margot C, Schlosser M. A new stereoselective synthesis of (Z)-9-tricosene, the sex attractant of the common housefly.

- Kalinová B, Jiroš P, Žďárek J, Wen X, Hoskovec M. GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. Scilit. Published 2005.

- ResearchGate. Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths.

- ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of natural pheromone extract of Archips strojny and synthetic (E) and (Z) configuration standards on different GC columns.

- bioRxiv. In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. bioRxiv. Published May 19, 2022.

- Wikipedia. (Z)-9-Tricosene. Wikipedia.

- JoVE. Electroantennography Odor detection for Odor Source Localization| Protocol Preview. YouTube. Published April 5, 2023.

- Bio-protocol. Electroantennography (EAG). Bio-protocol.

- ElectronicsAndBooks. Analysis of the persimmon bark borer sex pheromone gland. ElectronicsAndBooks. Published 2005.

- National Institutes of Health. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast.

- ResearchGate. A-new-stereoselective-synthesis-of-Z-9-tricosene-the-sex-attractant-of-the-common-housefly.pdf.

- Beck JJ, Higbee BS. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. 2012;(63).

- MedChemExpress. cis-9,trans-12-Tetradecadienyl acetate ((9E,12Z)

- Ma T. A key compound: (Z)-9-tetradecen-1-ol as sex pheromone active component of Hypsipyla robusta (Lepidoptera: Pyralidae).

- BenchChem. Application of (E,E)-tetradeca-9,11-dienyl acetate in Mating Disruption. BenchChem. Published 2025.

- ResearchGate. (Z,E)-9,12-Tetradecadien-1-Ol: A Major Sex Pheromone Component of Euzophera pyriella (Lepidoptera: Pyralididae) in Xinjiang, China.

- National Institutes of Health.

- The Good Scents Company. (Z)-9-tetradecen-1-ol myristoleyl alcohol. The Good Scents Company.

- BenchChem. (Z)

- Google Patents. RO127254B1 - Process for preparing (z)-9-tetradecen-1-yl acetate.

- Life Science Journal. IMPACT OF IPM STRATEGIES FOR CONTROL OF BORER PEST AND INFLUENCE ON YIELD. Life Science Journal.

- Bioscience Discovery. Identification of bioactive compounds from ethanolic leaf extracts of premna serratifolia L. using GC-MS. Bioscience Discovery. Published June 20, 2015.

- NIST.

- Agricultural Marketing Service. Pheromones. USDA. Published March 27, 2012.

- NSJ Prayog Life Science. (Z)

- NIST.

- ACS Publications. Synthesis of cis-9-tetradecen-1-ol acetate, the sex pheromone of the fall armyworm. Journal of Medicinal Chemistry.

Sources

- 1. Buy (E)-9-Tetradecen-1-ol acetate | 23192-82-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 9-Tetradecen-1-ol, acetate, (E)- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. lifesciencesite.com [lifesciencesite.com]

- 17. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

role of (E)-9-Tetradecen-1-ol acetate in insect chemical ecology

An In-Depth Technical Guide to the Role of (E)-9-Tetradecen-1-ol Acetate in Insect Chemical Ecology

Introduction: Decoding a Crucial Semiochemical Signal

In the intricate world of insect chemical communication, specific molecules act as keys to unlock complex behaviors essential for survival and reproduction. Among these, (E)-9-Tetradecen-1-ol acetate, hereafter referred to as E9-14:OAc, stands out as a pivotal semiochemical. It is an organic ester with the molecular formula C₁₆H₃₀O₂[1][2][3]. This compound is a well-documented sex pheromone component for numerous insect species, particularly within the order Lepidoptera (moths and butterflies)[1]. Its primary role is to mediate long-range attraction of males to conspecific females for the purpose of mating. The high specificity and potency of E9-14:OAc have made it a focal point for research in chemical ecology and a valuable tool in the development of sustainable Integrated Pest Management (IPM) strategies[4][5]. This guide provides a technical overview of the biosynthesis, ecological function, and practical applications of E9-14:OAc, intended for researchers and professionals in entomology, chemical ecology, and pest management.

Physicochemical Properties and Isomeric Specificity

The biological activity of a pheromone is intrinsically linked to its precise chemical structure. E9-14:OAc is the acetate ester of (E)-9-tetradecen-1-ol. The "(E)" designation (from the German entgegen, meaning "opposite") refers to the trans configuration of the substituents across the double bond at the ninth carbon atom, a critical feature for receptor binding in target insects[1].

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O₂ | [1][2][3] |

| Molecular Weight | 254.4082 g/mol | [1][2][3] |

| CAS Registry Number | 23192-82-7 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Stereoisomer | (Z)-9-Tetradecen-1-ol acetate | [2][3] |

The stereoisomer, (Z)-9-Tetradecen-1-ol acetate (Z9-14:OAc), is also a common pheromone component, often found in conjunction with the (E) isomer. For many species, such as the Fall Armyworm (Spodoptera frugiperda), the precise ratio of these isomers is crucial for eliciting an optimal behavioral response[7][8][9]. Any deviation from the naturally produced ratio can lead to a significant reduction or complete loss of attraction, highlighting the exquisite sensitivity of insect olfactory systems.

Biosynthesis: The Molecular Machinery of Pheromone Production

Moth sex pheromones, including E9-14:OAc, are typically synthesized in the female's pheromone gland through modifications of fatty acid metabolism. The pathway involves a series of enzymatic steps that ensure the production of the correct chemical structure.

-

De Novo Fatty Acid Synthesis: The process begins with standard fatty acid synthesis, typically producing palmitic acid (C16) or stearic acid (C18).

-

Desaturation: A key step is the introduction of a double bond at a specific position by a fatty acyl-CoA desaturase. For many C14 pheromones, a Δ11-desaturase acts on a C16 precursor, which is then shortened[10].

-

Chain Shortening: The resulting unsaturated fatty acyl-CoA is often subjected to limited rounds of β-oxidation, which shortens the carbon chain by two-carbon units to achieve the required C14 length[10].

-

Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by a fatty acyl-CoA reductase (FAR).

-

Acetylation: Finally, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) catalyzes the esterification of the alcohol with an acetyl group to form the final acetate pheromone component[11].

This entire process is tightly regulated, often under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which ensures that pheromone is produced and released during the appropriate scotophase (dark period) for nocturnal species.

Caption: Generalized biosynthetic pathway for (E)-9-Tetradecen-1-ol acetate.

The Ecological Role and Mechanism of Action

Pheromone Blends and Species Specificity

While E9-14:OAc is a key attractant, it rarely acts alone. Most insects employ a multi-component pheromone blend, where the specific ratio of components ensures reproductive isolation between closely related species[9][12]. The presence of minor components can be synergistic, enhancing the attraction, or antagonistic, inhibiting the response if the ratio is incorrect or if it signals a non-conspecific female.

For example, in the Fall Armyworm (Spodoptera frugiperda), the primary pheromone component is (Z)-9-tetradecenyl acetate (Z9-14:OAc), but other compounds, including (Z)-7-dodecenyl acetate (Z7-12:OAc) and (Z)-11-hexadecenyl acetate (Z11-16:OAc), are critical for male attraction[8][9]. The exact blend can even vary between different geographic populations or host-plant-associated strains of the same species[8][13].

Olfactory Signal Transduction

The perception of E9-14:OAc begins when the molecule enters pores on the hair-like sensilla of the male's antennae[14]. Inside the sensillum lymph, the pheromone is thought to be solubilized and transported by Odorant Binding Proteins (OBPs) to the dendrites of Olfactory Receptor Neurons (ORNs).

The molecule then binds to a specific Odorant Receptor (OR), which is a seven-transmembrane protein. This OR is part of a heterodimeric complex with an obligatory co-receptor known as Orco. Binding of the pheromone ligand induces a conformational change in the OR-Orco complex, opening it as a non-specific ion channel. The resulting influx of cations depolarizes the ORN, generating an action potential that travels to the antennal lobe of the insect's brain for processing[14]. This initial processing ultimately leads to the characteristic upwind flight behavior of the male towards the pheromone source.

Caption: Simplified insect olfactory signal transduction pathway.

Applications in Integrated Pest Management (IPM)

The species-specific nature of E9-14:OAc makes it an ideal tool for environmentally benign pest control[4].

-

Population Monitoring: Traps baited with synthetic E9-14:OAc (often as part of a species-specific blend) are widely used to monitor for the presence, emergence, and population density of pests. This information is crucial for making timely and targeted pest management decisions, reducing the need for prophylactic insecticide applications[15].

-

Mating Disruption (MD): This technique involves permeating the atmosphere of a crop field or storage facility with a high concentration of synthetic pheromone[16][17]. This creates a state of "auto-confusion" where male moths are unable to locate the much weaker pheromone plumes of calling females[18]. The primary mechanisms are:

-

Competitive Attraction: Males are attracted to the numerous synthetic point sources (dispensers).

-

Camouflage: The high background concentration masks the natural female pheromone plumes.

-

Sensory Habituation: Constant exposure to the pheromone desensitizes the male's antennal receptors. Mating disruption is highly effective at reducing pest populations when initial densities are low to moderate[16][17].

-

Key Experimental Protocols

Protocol 1: Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

This is the cornerstone technique for identifying biologically active volatile compounds from an insect. It simultaneously separates the chemical components of an extract (GC) and measures the physiological response of an insect's antenna to each component as it elutes (EAD).

Methodology:

-

Antenna Preparation:

-

Excise an antenna from a live male moth at the base.

-

Cut off the distal tip to allow for electrical contact.

-

Mount the antenna between two glass microelectrodes filled with a conductive saline solution (e.g., Kaissling saline) using conductive gel[11][19]. The recording electrode is placed over the distal end, and the reference electrode is placed at the base.

-

-

GC Separation:

-

Inject a pheromone gland extract or air entrainment sample into a gas chromatograph equipped with a non-polar or mid-polarity capillary column.

-

The GC oven temperature is programmed to separate the compounds based on their volatility and interaction with the column's stationary phase.

-

-

Effluent Splitting:

-

At the end of the GC column, the effluent is split (typically 1:1). One half goes to the GC's detector (e.g., a Flame Ionization Detector - FID), which produces a chromatogram.

-

The other half is transferred via a heated line into a humidified, purified air stream directed over the prepared antenna.

-

-

EAD Recording:

-

The potential difference between the two electrodes on the antenna is amplified and recorded simultaneously with the FID signal.

-

A deflection in the EAD signal that coincides with a peak on the FID chromatogram indicates that the compound eluting at that time is electrophysiologically active.

-

Caption: Workflow for a GC-EAD experiment.

Protocol 2: Wind Tunnel Bioassay

A wind tunnel provides a semi-realistic, controlled environment to quantify insect flight behavior in response to an odor plume[12][20]. It is the gold standard for confirming the behavioral activity of a putative pheromone identified via GC-EAD.

Methodology:

-

Tunnel Setup:

-

Use a wind tunnel (often made of glass or Plexiglas) with a charcoal-filtered, laminar airflow system[20].

-

Control environmental parameters to mimic the insect's natural active period: wind speed (e.g., 0.2-0.3 m/s), temperature (e.g., 21-26°C), humidity (e.g., 70-80%), and light (e.g., dim red light for nocturnal species)[21].

-

-

Pheromone Source:

-

Apply a precise dose of the synthetic E9-14:OAc (or blend) dissolved in a solvent (e.g., hexane) onto a dispenser (e.g., a rubber septum or filter paper).

-

Place the dispenser at the upwind end of the tunnel flight section.

-

-

Insect Acclimatization & Release:

-

Place male moths individually in release cages and allow them to acclimate to the tunnel conditions for at least one hour[21].

-

Position the release cage at the downwind end of the tunnel.

-

-

Behavioral Observation:

-

Observe and score a sequence of stereotyped behaviors for each male over a set period (e.g., 3-5 minutes).

-

Key behaviors include: taking flight (TF), oriented upwind flight (OR), half upwind to lure (HW), approaching the source (APP), and landing on or near the source (LA)[22].

-

-

Data Analysis:

-

Analyze the percentage of insects performing each behavior. Use statistical tests (e.g., Chi-squared test) to compare responses to the pheromone treatment versus a solvent-only control[22].

-

Caption: Step-by-step workflow for a wind tunnel bioassay.

Conclusion and Future Directions

(E)-9-Tetradecen-1-ol acetate is a molecule of profound importance in the chemical language of insects. Its role as a sex pheromone component is fundamental to the reproductive success of numerous species, and its high specificity has been expertly leveraged for modern, sustainable pest management. Understanding its biosynthesis, neural perception, and behavioral effects provides a powerful framework for both basic and applied research.

Future investigations will likely focus on the functional characterization of the specific odorant receptors that detect E9-14:OAc in various pest species, which could lead to the design of novel agonists or antagonists for behavior modification. Furthermore, exploring the interplay between pheromone signals and host plant volatiles is a growing field that promises to yield more sophisticated and effective "push-pull" strategies for crop protection. As we continue to decode these complex chemical conversations, our ability to manage insect populations with precision and minimal environmental impact will undoubtedly advance.

References

- Baker, T. C. (n.d.). Wind Tunnels in Pheromone Research. Entomology.

- Smolecule. (2024). (E)-9-Tetradecen-1-ol acetate.

- BenchChem. (2025). Application Notes and Protocols for Wind Tunnel Bioassay in Pheromone Attractancy Testing.

-

Thöming, G., et al. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments. Available at: [Link]

- University of Gothenburg. (n.d.). THE CHEMICAL ECOLOGY OF ARMYWORMS.

-

Wei, H., et al. (2013). Behavioral responses of male moths to a pheromone lure in the wind tunnel bioassays. ResearchGate. Available at: [Link]

-

The Pherobase. (n.d.). Pheromones and Semiochemicals of Spodoptera frugiperda (Lepidoptera: Noctuidae), the Fall armyworm. Available at: [Link]

-

Griepink, F. C., & Visser, J. H. (n.d.). Wind tunnel bioassays of the Symmetrischema tangolias sex pheromone. ResearchGate. Available at: [Link]

-

Lasa, R., et al. (2021). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science. Available at: [Link]

-

Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. Available at: [Link]

-

Ma, T., et al. (2015). A key compound: (Z)-9-tetradecen-1-ol as sex pheromone active component of Hypsipyla robusta (Lepidoptera: Pyralidae). Chemoecology. Available at: [Link]

-

NSJ Prayoglife Science. (n.d.). (Z)-9-Tetradecen-1-ol acetate. Available at: [Link]

-

Akinbuluma, M. D., et al. (2024). Region-Specific Variation in the Electrophysiological Responses of Spodoptera frugiperda (Lepidoptera: Noctuidae) to Synthetic Sex Pheromone Compounds. Journal of Chemical Ecology. Available at: [Link]

-

Tumlinson, J. H., et al. (1986). Sex pheromone of fall armyworm,Spodoptera frugiperda (J.E. Smith). Journal of Chemical Ecology. Available at: [Link]

-

Longdom Publishing. (n.d.). Pheromones as Component of Integrated Pest Management. Available at: [Link]

-

Gâlcă, L., et al. (2016). Studies about Synthesis of (Z)-9-Tetradecene-1-yl Acetate, the Main Component of the Sex Pheromone of Summer Fruit Tortrix Moth Adoxophyes orana (Lepidoptera, Tortricidae). ResearchGate. Available at: [Link]

-

Zhang, Y.-N., et al. (2022). Functional Investigation of the Receptor to the Major Pheromone Component in the C-Strain and the R-Strain of the Fall Armyworm Spodoptera frugiperda. MDPI. Available at: [Link]

-

Svensson, G. P., et al. (2021). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Physiological Entomology. Available at: [Link]

-

Zhang, D.-D., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. Journal of Chemical Ecology. Available at: [Link]

-

Liu, P.-C., et al. (2023). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae). MDPI. Available at: [Link]

-

Stored Product Insects. (n.d.). Mating Disruption and Mass Trapping. Available at: [Link]

-

Sun, X., et al. (2014). (Z,E)-9,12-Tetradecadien-1-Ol: A Major Sex Pheromone Component of Euzophera pyriella (Lepidoptera: Pyralididae) in Xinjiang, China. ResearchGate. Available at: [Link]

-

Lasa, R., et al. (2021). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science. Available at: [Link]

-

Guerrero, A., et al. (n.d.). (Z)-9-tetradecen-1-ol, an attractant for Athetis hospes Freyer. ResearchGate. Available at: [Link]

-

Morrison, W. R., et al. (2022). Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores. Insects. Available at: [Link]

-

NIST. (n.d.). 9-Tetradecen-1-ol, acetate, (E)-. NIST WebBook. Available at: [Link]

-

Ray, A. (2015). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. Journal of Medical Entomology. Available at: [Link]

-

NIST. (n.d.). 9-Tetradecen-1-ol, acetate, (E)-. NIST WebBook. Available at: [Link]

-

Quick Company. (n.d.). A Method For Synthesizing Z 9 Tetradecenyl Acetate. Available at: [Link]

-

The Good Scents Company. (n.d.). (Z)-9-tetradecen-1-ol myristoleyl alcohol. Available at: [Link]

-

Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Available at: [Link]

-

Doolittle, R. E., & Solomon, J. D. (1988). (Z,E)-3,5-Tetradecadien-1-ol acetate sex attractant for the carpenterworm moth,prionoxystus robiniae (peck) (Lepidoptera: Cossidae). ResearchGate. Available at: [Link]

-

NIST. (n.d.). 9-Tetradecen-1-ol, acetate, (E)-. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). 9,12-Tetradecadien-1-ol, acetate, (Z,E)-. NIST WebBook. Available at: [Link]

Sources

- 1. Buy (E)-9-Tetradecen-1-ol acetate | 23192-82-7 [smolecule.com]

- 2. 9-Tetradecen-1-ol, acetate, (E)- [webbook.nist.gov]

- 3. 9-Tetradecen-1-ol, acetate, (E)- [webbook.nist.gov]

- 4. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 5. longdom.org [longdom.org]

- 6. (Z)-9-tetradecen-1-ol, 35153-15-2 [thegoodscentscompany.com]

- 7. prayoglife.com [prayoglife.com]

- 8. pure.uva.nl [pure.uva.nl]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ento.psu.edu [ento.psu.edu]

- 13. mdpi.com [mdpi.com]

- 14. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores - PMC [pmc.ncbi.nlm.nih.gov]

- 18. storedproductinsects.com [storedproductinsects.com]

- 19. ockenfels-syntech.com [ockenfels-syntech.com]

- 20. A Wind Tunnel for Odor Mediated Insect Behavioural Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophysiological Response of Insect Antennae to (E)-9-Tetradecen-1-ol Acetate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the electrophysiological investigation of insect antennal responses to the pheromone component (E)-9-Tetradecen-1-ol acetate. This document delves into the fundamental principles of insect olfaction, detailed experimental protocols for electroantennography (EAG) and single-sensillum recording (SSR), and the interpretation of the resulting electrophysiological data.

Introduction: The Significance of (E)-9-Tetradecen-1-ol Acetate in Insect Chemical Communication

(E)-9-Tetradecen-1-ol acetate is a crucial semiochemical, a chemical cue that mediates interactions between organisms. In the intricate world of insect communication, it often functions as a sex pheromone component, a vital signal for mate recognition and location. Understanding the neural basis of how insects detect and process this specific molecule is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping. This guide will equip researchers with the foundational knowledge and practical methodologies to explore the sensory world of insects in response to this key chemical messenger. While the (Z)-isomer of 9-tetradecen-1-ol acetate is a more commonly cited pheromone component for a larger number of moth species, (E)-9-tetradecenyl acetate is a known pheromone component for at least 17 species of moths, highlighting its significance in chemical ecology[1].

The Insect Olfactory System: A Primer

The insect antenna is a sophisticated sensory organ, adorned with a variety of specialized hair-like structures called sensilla. These sensilla house the olfactory receptor neurons (ORNs), the primary detectors of volatile chemical cues. The detection of a pheromone like (E)-9-Tetradecen-1-ol acetate initiates a cascade of events that translates a chemical signal into an electrical one, which is then processed by the insect's brain.

The Journey of a Pheromone Molecule

The process begins with the pheromone molecule entering the sensillum through minute pores. Once inside the aqueous sensillum lymph, the hydrophobic pheromone molecule is thought to be solubilized and transported by odorant-binding proteins (OBPs) to the dendritic membrane of an ORN. There, it binds to a specific olfactory receptor (OR).

Signal Transduction: From Receptor Binding to Neuronal Firing

Insect ORs are a unique class of ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor (Orco). Upon pheromone binding, this receptor complex undergoes a conformational change, leading to an influx of cations and the depolarization of the ORN. This change in membrane potential, if it reaches a certain threshold, triggers the firing of action potentials, the universal language of the nervous system. These action potentials then travel down the axon of the ORN to the antennal lobe of the insect brain for further processing. While the ionotropic mechanism is a key feature of insect olfaction, there is also evidence for the involvement of metabotropic, G-protein-coupled signaling pathways in modulating the olfactory response.

Electroantennography (EAG): A Macroscopic View of Olfactory Response

Electroantennography is a powerful technique for measuring the summated electrical potential from the entire antenna in response to an olfactory stimulus. The resulting electroantennogram represents the collective depolarization of numerous ORNs. EAG is an invaluable tool for screening the activity of potential semiochemicals and for determining the relative sensitivity of an insect's antenna to different compounds.

Experimental Protocol for Electroantennography (EAG)

3.1.1 Insect Preparation:

-

Anesthetize the insect using CO2 or by chilling it on ice. This minimizes movement and facilitates handling.

-

For an excised antenna preparation , carefully remove an antenna from the insect's head using fine micro-scissors. Cut a small portion from the distal tip of the antenna to ensure good electrical contact with the recording electrode.

-

Mount the basal end of the antenna onto the reference electrode using a conductive gel or a saline-filled glass capillary.

-

For a whole insect preparation , restrain the anesthetized insect in a holder, such as a foam block, with the head and antennae exposed. Immobilize one antenna using wax or tape. Insert the reference electrode into the insect's head or another part of the body.

3.1.2 Electrode and Recording Setup:

-

Use sharpened tungsten or glass microelectrodes filled with a saline solution (e.g., Kaissling-Thurm saline).

-

The reference electrode is placed in contact with the base of the antenna or the insect's head.

-

The recording electrode is carefully brought into contact with the distal tip of the antenna.

-

The electrodes are connected to a high-impedance pre-amplifier, which in turn is connected to a main amplifier and a data acquisition system.

3.1.3 Odorant Delivery:

-

Prepare serial dilutions of (E)-9-Tetradecen-1-ol acetate in a suitable solvent (e.g., hexane or mineral oil).

-

Apply a known volume of the odorant solution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a controlled puff of purified and humidified air through the pipette, directing the odor-laden air over the antenna.

-

A solvent-only puff should be used as a control.

3.1.4 Data Acquisition and Analysis:

-

Record the baseline electrical potential of the antenna.

-

Upon stimulation with the odorant, a negative deflection in the potential, the EAG response, will be recorded.

-

The amplitude of this deflection (in millivolts) is the primary measure of the antennal response.

-

Normalize the responses to a standard compound to allow for comparisons between preparations.

Interpreting EAG Data

A dose-response curve can be generated by plotting the EAG response amplitude against the logarithm of the odorant concentration. This allows for the determination of the antenna's sensitivity and the threshold of detection for (E)-9-Tetradecen-1-ol acetate.

| Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE |

| 0.01 | 0.2 ± 0.05 |

| 0.1 | 0.5 ± 0.08 |

| 1 | 1.2 ± 0.15 |

| 10 | 2.5 ± 0.2 |

| 100 | 3.8 ± 0.3 |

| Control (Solvent) | 0.1 ± 0.02 |

| Note: This table presents representative data for a typical moth species responding to a pheromone component. Actual values will vary depending on the species, preparation, and experimental conditions. |

Single-Sensillum Recording (SSR): A High-Resolution View of Neuronal Activity

Single-sensillum recording is a more refined electrophysiological technique that allows for the measurement of action potentials from individual ORNs housed within a single sensillum.[2] This method provides invaluable information on the specificity and sensitivity of individual neurons to different odorants.[2]

Experimental Protocol for Single-Sensillum Recording (SSR)

4.1.1 Insect Preparation:

-

The insect is immobilized in a pipette tip or a custom-made holder, with the head and antennae accessible.[2]

-

The antenna is stabilized using a glass capillary or wax to prevent movement.[2]

4.1.2 Electrode and Recording Setup:

-

A sharp reference electrode (tungsten or glass) is inserted into the insect's eye or another part of the body.[2]

-

A sharpened recording electrode (tungsten or glass) is carefully inserted through the cuticle at the base of a targeted sensillum, making contact with the sensillum lymph.[2][3]

-

The electrodes are connected to a pre-amplifier and a data acquisition system capable of recording and analyzing individual action potentials (spikes).

4.1.3 Odorant Delivery:

-

The odorant delivery system is similar to that used in EAG, but the outlet is positioned closer to the targeted sensillum to ensure precise stimulation.

4.1.4 Data Acquisition and Analysis:

-

The spontaneous firing rate of the ORN is recorded before stimulation.

-

Upon odorant stimulation, an increase in the firing rate (number of spikes per second) is typically observed.

-

The response is quantified by subtracting the spontaneous firing rate from the firing rate during stimulation.

-

Spike sorting software can be used to distinguish the activity of different neurons if multiple ORNs are present in the sensillum.[3]

Sources

(E)-9-Tetradecen-1-ol Acetate: A Technical Guide to its Natural Sources, Occurrence, and Analysis

This guide provides an in-depth exploration of (E)-9-Tetradecen-1-ol acetate, a significant semiochemical in the insect world. Primarily functioning as a sex pheromone, this compound plays a crucial role in the reproductive success of numerous moth species. We will delve into its natural occurrences, the intricacies of its biosynthesis, and the analytical methodologies required for its extraction and identification. This document is intended for researchers, scientists, and professionals in drug development and pest management who are engaged with the chemical ecology of insects.

Introduction to (E)-9-Tetradecen-1-ol Acetate

(E)-9-Tetradecen-1-ol acetate is a long-chain fatty acid derivative, an acetate ester with a trans double bond at the ninth carbon position. Its primary and most well-documented role in nature is as a sex pheromone component for various species of Lepidoptera (moths and butterflies)[1]. Pheromones are chemical signals that trigger a natural response in another member of the same species[2]. In the context of (E)-9-Tetradecen-1-ol acetate, this response is typically the attraction of male moths to a receptive female for mating.

The specificity of this chemical communication is often remarkable, relying not just on the presence of a single compound but on a precise blend of multiple components in specific ratios[3]. (E)-9-Tetradecen-1-ol acetate is frequently a minor, yet essential, component of these blends, working in concert with other acetates, alcohols, and aldehydes to elicit a full behavioral response in males[4][5].

Natural Occurrence in the Animal Kingdom

The predominant natural source of (E)-9-Tetradecen-1-ol acetate is the specialized pheromone glands of female moths. These glands, typically located at the tip of the abdomen, synthesize and release the pheromone blend during a specific period of the day, a behavior known as "calling"[4].

Occurrence in Insect Species (Lepidoptera)

(E)-9-Tetradecen-1-ol acetate has been identified as a sex pheromone component in a variety of moth species, primarily within the family Noctuidae. The precise composition of the pheromone blend, including the presence and ratio of (E)-9-Tetradecen-1-ol acetate, is species-specific and crucial for reproductive isolation.

| Species (Common Name) | Family | Other Key Pheromone Components | Typical Blend Ratio |

| Spodoptera frugiperda (Fall Armyworm) | Noctuidae | (Z)-7-Dodecen-1-ol acetate, (Z)-9-Tetradecenal, (Z)-11-Hexadecenal, (Z)-11-Hexadecen-1-ol acetate | (Z)-7-Dodecen-1-ol acetate and (Z)-9-Tetradecen-1-ol acetate are critical for attraction[4]. A 100:1 to 100:3 blend of (Z)-9-Tetradecen-1-ol acetate to (Z)-7-Dodecen-1-ol acetate has been found to be effective[6]. |

| Mamestra configurata (Bertha Armyworm) | Noctuidae | (Z)-11-Hexadecen-1-ol acetate | A ratio of approximately 19:1 of (Z)-11-Hexadecen-1-ol acetate to (Z)-9-Tetradecen-1-ol acetate is most attractive to males[7][8]. |

| Leucania commoides | Noctuidae | (Z)-11-Hexadecen-1-ol acetate, (Z)-11-Hexadecen-1-ol | Ratios of 4:4:1 to 10:5:2 of (Z)-9-Tetradecen-1-yl acetate, (Z)-11-Hexadecen-1-yl acetate, and (Z)-11-Hexadecen-1-ol are attractive[9]. |

| Agrotis ipsilon (Black Cutworm) | Noctuidae | (Z)-7-Dodecenyl acetate, (Z)-11-Hexadecenyl acetate | The blend ratio can vary geographically. In some populations, (Z)-9-Tetradecenyl acetate is a significant component[10]. |

| Cadra cautella (Almond Moth) | Pyralidae | (Z,E)-9,12-Tetradecadienyl acetate | (Z)-9-Tetradecenyl acetate is a minor component that enhances the attraction of the major component[11][12]. |

Occurrence in the Plant Kingdom

While insects are the primary producers of (E)-9-Tetradecen-1-ol acetate, the search for its presence in the plant kingdom has been less fruitful. A study on the ethanolic leaf extracts of Premna serratifolia L. (Verbenaceae) identified a structurally related compound, E-8-Methyl-9-tetradecen-1-ol acetate[13]. However, to date, there is no direct and conclusive evidence of the natural occurrence of (E)-9-Tetradecen-1-ol acetate in plants. The biosynthesis of such long-chain fatty acid derivatives is a hallmark of insect pheromone production.

Biosynthesis of (E)-9-Tetradecen-1-ol Acetate in Moths

The biosynthesis of moth sex pheromones is a multi-step enzymatic process that takes place in the pheromone gland. This pathway is a fascinating example of metabolic engineering, where common fatty acids are converted into highly specific signaling molecules[14]. The biosynthesis of (E)-9-Tetradecen-1-ol acetate follows this general scheme, which is initiated by a neurohormone.

The production of the pheromone is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which is released from the subesophageal ganglion and travels through the hemolymph to the pheromone gland. Binding of PBAN to its receptor on the gland cells triggers a signaling cascade that activates the key enzymes in the biosynthetic pathway[1].

The biosynthetic pathway can be summarized as follows:

-

De novo fatty acid synthesis: The process begins with acetyl-CoA, which is converted to the 16-carbon saturated fatty acid, palmitic acid, through the action of fatty acid synthase.

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at a particular position in the fatty acid chain. To produce the precursor for (E)-9-Tetradecen-1-ol acetate, a Δ11-desaturase would act on palmitoyl-CoA to produce (Z)-11-hexadecenoyl-CoA.

-

Chain shortening: The 16-carbon fatty acid is then shortened by two carbons via a process similar to peroxisomal β-oxidation to yield (Z)-9-tetradecenoyl-CoA.

-

Isomerization (if necessary) and Reduction: The geometry of the double bond may be altered. Subsequently, a pheromone gland-specific fatty acyl reductase (pgFAR) reduces the fatty acyl-CoA to the corresponding alcohol, (E)-9-tetradecen-1-ol[15][16]. These reductases are key enzymes that determine the final alcohol product[17].

-

Acetylation: Finally, an acetyl-CoA:fatty alcohol acetyltransferase catalyzes the esterification of the alcohol with an acetyl group from acetyl-CoA, yielding the final product, (E)-9-Tetradecen-1-ol acetate[14][17].

Biosynthetic pathway of (E)-9-Tetradecen-1-ol acetate.

Experimental Protocols for Extraction and Analysis

The accurate identification and quantification of (E)-9-Tetradecen-1-ol acetate from natural sources are paramount for research in chemical ecology and the development of pheromone-based pest management strategies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Pheromone Gland Extraction

This protocol describes the solvent extraction of pheromones from the dissected glands of female moths.

Materials:

-

Virgin female moths (2-3 days old)

-

Dissecting microscope

-

Fine-tipped forceps and micro-scissors

-

2 mL glass vials with PTFE-lined caps

-

High-purity hexane

-

Micropipettes

-

Small glass rod

Procedure:

-

Gland Dissection: Under a dissecting microscope, carefully excise the last two abdominal segments (which contain the pheromone gland) from a virgin female moth during her calling period (typically in the scotophase/dark period).

-

Extraction: Immediately place the dissected abdominal tip into a 2 mL glass vial.

-

Add 50-100 µL of high-purity hexane to the vial.

-

Gently crush the tissue against the side of the vial with a clean glass rod to ensure thorough extraction.

-

Cap the vial tightly and allow the extraction to proceed for at least 30 minutes at room temperature.

-

Storage: The resulting hexane solution is the crude pheromone extract. Store the extract at -20°C or below in the sealed vial to prevent evaporation and degradation prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a typical GC-MS method for the analysis of the pheromone extract.

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the initial separation. A more polar column (e.g., DB-WAX, SP-2340) can be used for confirmation and separation of isomers.

GC Parameters (example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 10 minutes at 280°C

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

-

Data Analysis:

-

Identification: The identification of (E)-9-Tetradecen-1-ol acetate is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic synthetic standard.

-

Quantification: A calibration curve can be generated by injecting known concentrations of the synthetic standard. The amount of (E)-9-Tetradecen-1-ol acetate in the sample can then be determined by comparing its peak area to the calibration curve.

Workflow for pheromone extraction and analysis.

Conclusion

(E)-9-Tetradecen-1-ol acetate is a vital component in the chemical communication systems of numerous moth species. Its natural occurrence is almost exclusively limited to the pheromone glands of these insects, where it is biosynthesized through a specialized fatty acid metabolism pathway. The precise blend of this and other compounds is critical for species-specific mate attraction. A thorough understanding of its natural sources, biosynthesis, and the analytical methods for its detection is essential for ongoing research in chemical ecology, the development of sustainable pest management strategies, and the exploration of novel bioactive compounds. The protocols and information presented in this guide provide a solid foundation for professionals working in these fields.

References

- Fatty Acyl Reductases and Fatty Acyl Desaturases. Deciphering the biosynthesis of species-specific moth female sex pheromones from common fatty acids. Lund University Research Portal. 2013-05-24.

- Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. PMC.

- Two fatty acyl reductases involved in moth pheromone biosynthesis. PubMed. 2016-07-18.

- Two fatty acyl reductases involved in moth pheromone biosynthesis.

- Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. PMC. 2021-11-11.

- (9E)-Tetradecen-1-ol.

- Sex pheromone of fall armyworm,Spodoptera frugiperda (J.E. Smith)

- bugs_c

- (9E)-Tetradecen-1-ol | Insect Pheromone. MedchemExpress.com.

- A SEX ATTRACTANT FOR LEUCANIA COMMOIDES1: A MIXTURE OF Z-9-TETRADECEN-1-YL ACETATE, Z-11-HEXADECEN-1-YL ACETATE, AND Z-11-HEXADECEN-1-OL. The Canadian Entomologist. 2012-05-31.

- Pheromone Blend Variation and Cross-Attraction Among Populations of the Black Cutworm Moth (Lepidoptera: Noctuidae).

- A SEX PHEROMONE MIXTURE FOR THE BERTHA ARMYWORM MOTH, MAMESTRA CONFIGURATA1: (Z)-9-TETRADECEN-1-OL ACETATE AND (Z)-11-HEXADECEN-1-OL ACETATE2. The Canadian Entomologist. 2012-05-31.

- Biosynthesis of insect sex pheromone precursors via engineered β-oxid

- Pilot study of fall armyworm pheromone blend ratio response variation in field traps in two loc

- The common fatty acids have a pheromone-like effect, improving the emotion in mice.

- Examples of moth pheromone components: (Z)-9-tetradecenyl acetate...

- Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. NIH.

- (Z)-9-tetradecen-1-ol myristoleyl alcohol. The Good Scents Company.

- Pheromone D

- Summary of commercially available pheromones of common stored product moths.

- Mitchell & Tumlinson: Response to Pheromone 237. Florida Online Journals.

- Bidirectional Selection for Novel Pheromone Blend Ratios in the Almond Moth, Cadra Cautella. PubMed.

- Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albitho. Lucris.

- EVIDENCE FOR CIS-11-HEXADECEN-1-OL ACETATE AS A MAJOR COMPONENT OF THE SEX PHEROMONE OF THE BERTHA ARMYWORM, MAMESTRA CONFIGUR

- Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers. 2021-11-10.

- Buy (E)

- Identification of bioactive compounds from ethanolic leaf extracts of premna serratifolia L. using GC-MS. Bioscience Discovery. 2015-06-20.

Sources

- 1. ams.usda.gov [ams.usda.gov]

- 2. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.openagrar.de [ojs.openagrar.de]

- 4. Sex pheromone of fall armyworm,Spodoptera frugiperda (J.E. Smith) : Identification of components critical to attraction in the field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.flvc.org [journals.flvc.org]

- 6. hexapoda.in [hexapoda.in]

- 7. A SEX PHEROMONE MIXTURE FOR THE BERTHA ARMYWORM MOTH, MAMESTRA CONFIGURATA1: (Z)-9-TETRADECEN-1-OL ACETATE AND (Z)-11-HEXADECEN-1-OL ACETATE2 | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A SEX ATTRACTANT FOR LEUCANIA COMMOIDES1: A MIXTURE OF Z-9-TETRADECEN-1-YL ACETATE, Z-11-HEXADECEN-1-YL ACETATE, AND Z-11-HEXADECEN-1-OL | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. Bidirectional selection for novel pheromone blend ratios in the almond moth, Cadra cautella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocat.com [biocat.com]

- 13. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portal.research.lu.se [portal.research.lu.se]

- 15. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

chemical properties and structure of (E)-9-Tetradecen-1-ol acetate

An In-Depth Technical Guide to (E)-9-Tetradecen-1-ol Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-9-Tetradecen-1-ol acetate is a long-chain acetate ester that functions as a critical semiochemical, specifically as a sex pheromone component for numerous species of Lepidoptera. Its high species-specificity and biological activity make it a valuable tool in modern integrated pest management (IPM) strategies, offering an environmentally benign alternative to broad-spectrum pesticides.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthesis methodologies, analytical characterization, and practical applications in agriculture. The content herein is curated for professionals in chemical synthesis, analytical chemistry, and entomology, aiming to provide both foundational knowledge and field-proven insights.

Chemical Identity and Physicochemical Properties

(E)-9-Tetradecen-1-ol acetate is a member of a class of fatty acid-derived metabolites that are biosynthesized and released by female moths to attract males for reproduction.[2] The precise geometry of the double bond is crucial for its biological activity.

Chemical Structure:

The molecule consists of a fourteen-carbon chain with a single double bond at the C9 position, exhibiting an (E) or trans configuration. An acetate functional group is ester-linked to the terminal C1 alcohol.

Molecular Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (9E)-Tetradec-9-en-1-yl acetate | [3] |

| Synonyms | trans-9-Tetradecen-1-yl acetate, E-9-Tetradecenyl acetate | [3][4] |

| CAS Number | 23192-82-7 | [3][4] |

| Molecular Formula | C₁₆H₃₀O₂ | [3][5] |

| Molecular Weight | 254.41 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 135°C @ 0.5 mmHg | [6] |

| Density | ~0.878 g/cm³ | [6][7] |

| Solubility | Insoluble in water; soluble in organic solvents. | N/A |

| InChIKey | XXPBOEBNDHAAQH-VOTSOKGWSA-N | [3][4] |

Stereoselective Synthesis: Rationale and Protocols

The biological efficacy of (E)-9-Tetradecen-1-ol acetate is critically dependent on its stereochemical purity. Therefore, synthetic strategies must prioritize the formation of the (E)-alkene. While various methods exist, including iron-mediated cross-coupling and alkyne reductions, the Horner-Wadsworth-Emmons (HWE) reaction remains a robust and widely understood approach for achieving high (E)-selectivity.[8][9]

The Horner-Wadsworth-Emmons (HWE) Approach

Expertise & Experience: The standard Wittig reaction often yields mixtures of (Z) and (E) isomers. The HWE modification utilizes a phosphonate-stabilized carbanion, which is less reactive and more thermodynamically controlled than the corresponding phosphonium ylide.[9] This thermodynamic control preferentially forms the more stable (E)-alkene, making it the superior choice for this target molecule. The reaction condenses the C9 phosphonate ylide with a C5 aldehyde (pentanal).[9]

Logical Workflow for HWE Synthesis

Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.

Experimental Protocol: HWE Synthesis

Trustworthiness: This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of intermediates before proceeding, minimizing downstream failures and maximizing final product purity.

-

Step 1: Synthesis of Diethyl (9-hydroxynonyl)phosphonate.

-

Combine 9-bromononan-1-ol and a slight excess of triethyl phosphite.

-

Heat the mixture under an inert atmosphere (e.g., Argon) at ~150°C for several hours (Arbuzov reaction).

-

Monitor the reaction by TLC or GC until the starting bromide is consumed.

-

Purify the resulting phosphonate ester via vacuum distillation or column chromatography.

-

Self-Validation: Confirm structure using ¹H NMR, ³¹P NMR, and IR spectroscopy.

-

-

Step 2: Ylide Generation and HWE Reaction.

-

Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under Argon at 0°C.

-

Slowly add the diethyl (9-hydroxynonyl)phosphonate (from Step 1) dissolved in anhydrous THF to the NaH suspension. Allow the mixture to stir until hydrogen evolution ceases.

-

Add pentanal dropwise to the resulting ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Causality: Conducting the reaction at low temperatures and using a non-protic solvent like THF optimizes ylide reactivity and prevents unwanted side reactions.[9]

-

Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude (E)-9-Tetradecen-1-ol by column chromatography on silica gel.

-

-

Step 3: Acetylation.

-

Dissolve the purified alcohol from Step 2 in a suitable solvent (e.g., dichloromethane) with a base such as pyridine or triethylamine.

-

Cool the solution to 0°C and add acetyl chloride dropwise.

-

Stir until the reaction is complete (monitor by TLC/GC).

-

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

-

Self-Validation: Final purity must be assessed by GC-MS and NMR to confirm the (E)/(Z) ratio and absence of impurities. A stereoisomeric purity of >95% is typically required for pheromone applications.

-

Analytical Characterization and Quality Control

The confirmation of structure and, critically, the determination of stereoisomeric purity are paramount. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the definitive analytical technique.[10]

Expertise & Experience: The choice of GC column is critical. A non-polar column (e.g., DB-5) can separate the target compound from most impurities, while a more polar column (e.g., a wax-based column) is often required to achieve baseline separation of the (E) and (Z) isomers.[4] The mass spectrum serves as a molecular "fingerprint" for confirmation.[11]

Workflow for GC-MS Analysis

Caption: Standard workflow for GC-MS analysis of pheromones.

Protocol: GC-MS Analysis

-

Instrument Setup:

-

GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min. (This program should be optimized for the specific instrument and column).

-

MS Interface: Transfer line at 250°C.

-

MS Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Sample Preparation:

-

Prepare a stock solution of the synthesized (E)-9-Tetradecen-1-ol acetate in hexane at approximately 1 mg/mL.

-

Prepare a working standard by diluting the stock solution 1:100 in hexane.

-

-

Analysis:

-

Inject 1 µL of the working standard into the GC-MS system.

-

Acquire the data.

-

-

Data Interpretation:

-

Identity Confirmation: Compare the acquired mass spectrum with a reference spectrum from a database like NIST.[3] The fragmentation pattern and the presence of a molecular ion peak (or characteristic fragments like [M-CH₃COOH]⁺) confirm the structure.

-

Purity and Isomer Ratio: Integrate the peak areas in the total ion chromatogram. The relative percentage of the peak corresponding to (E)-9-Tetradecen-1-ol acetate determines its purity. The separation of (E) and (Z) isomers allows for the calculation of the stereoisomeric ratio.[12]

-

Biological Function and Application in Pest Management

(E)-9-Tetradecen-1-ol acetate is a key sex pheromone component for various agricultural pests, including certain species of leafminer and pinworm moths.[13] Its primary application is in mating disruption.

Mechanism of Mating Disruption: Dispensers releasing a synthetic version of the pheromone are distributed throughout a crop field.[14] This creates a ubiquitous cloud of the attractant, making it impossible for male moths to locate the point sources (the calling females).[14] This disruption of chemical communication effectively reduces mating, leading to a decrease in the subsequent larval population and crop damage. This method is a cornerstone of IPM because it is non-toxic, leaves no residue on crops, and is highly specific, preserving beneficial insect populations.[1][15]

Safety and Handling

According to available safety data sheets for this and structurally similar long-chain acetates, (E)-9-Tetradecen-1-ol acetate is considered to have low toxicity.[6][16] It does not meet the criteria for classification as a hazardous substance under GHS.[5] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.

Conclusion

(E)-9-Tetradecen-1-ol acetate is a powerful tool in the arsenal of modern, sustainable agriculture. A thorough understanding of its chemical properties, stereoselective synthesis, and rigorous analytical validation is essential for its successful production and application. The methodologies outlined in this guide, from the rationale of the HWE synthesis to the precision of GC-MS analysis, provide a robust framework for researchers and drug development professionals working with this and other insect semiochemicals. The continued development of efficient synthetic pathways and their application in IPM programs represents a significant step towards reducing reliance on conventional insecticides.[8]

References

-

Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. (n.d.). FEMS Yeast Research. Retrieved January 14, 2026, from [Link]

-

Cahiez, G., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry, 19, 427–440. Retrieved January 14, 2026, from [Link]

-

Herbert, R. A., et al. (2014). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic letters, 16(15), 4032–4035. Retrieved January 14, 2026, from [Link]

-

Francke, W., & Millar, J. G. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(4), 701–733. Retrieved January 14, 2026, from [Link]

-

Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect biochemistry and molecular biology, 29(6), 481–514. Retrieved January 14, 2026, from [Link]

-

9-Tetradecen-1-ol, acetate, (E)-. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

9-Tetradecen-1-ol, acetate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

9-Tetradecen-1-ol, acetate, (E)-. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet: (Z,E)-9,12-Tetradecadien-1-ol acetate. (n.d.). Chemos GmbH & Co. KG. Retrieved January 14, 2026, from [Link]

-

9-Tetradecen-1-ol, acetate, (Z)-. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

- Process for preparing (z)-9-tetradecen-1-yl acetate. (n.d.). Google Patents.

-

Pheromone and Its Application to Agricultural Chemicals. (n.d.). JIRCAS. Retrieved January 14, 2026, from [Link]

-

(9Z,12E)-9,12-Tetradecadienyl Acetate. (n.d.). Jaydev Chemical Industries. Retrieved January 14, 2026, from [Link]

-

Pheromones. (2012, March 27). Agricultural Marketing Service. Retrieved January 14, 2026, from [Link]

-

9-Tetradecen-1-ol, acetate, (E)-. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

9-Tetradecen-1-ol, acetate, (Z)-. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). CAPS. Retrieved January 14, 2026, from [Link]

-